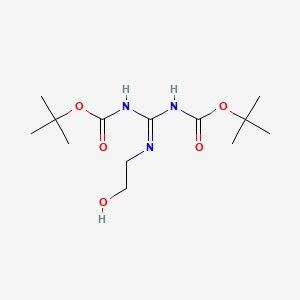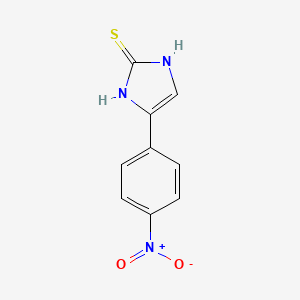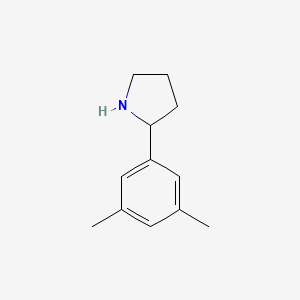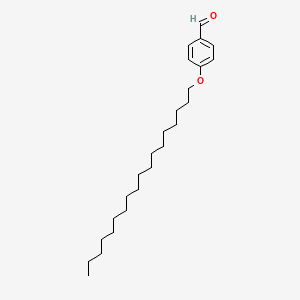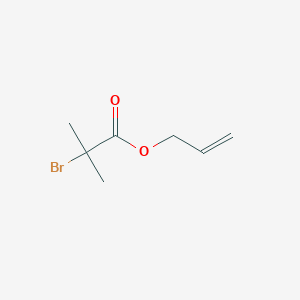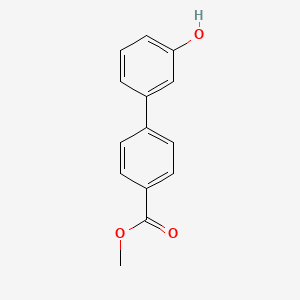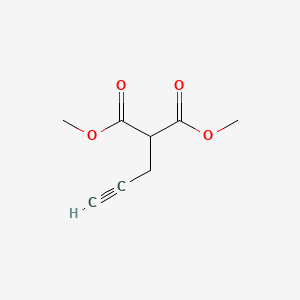
2-(4-Methoxyphenyl)pyrrolidine
Descripción general
Descripción
WAY-653005 es un compuesto químico conocido por su función como antagonista del receptor opioide kappa. Tiene una fórmula molecular de C11H15NO y un peso molecular de 177.24 g/mol . Este compuesto se utiliza principalmente en la investigación científica para estudiar los efectos del antagonismo del receptor opioide kappa.
Aplicaciones Científicas De Investigación
WAY-653005 se utiliza en diversas aplicaciones de investigación científica, que incluyen:
Química: Se utiliza para estudiar las propiedades químicas y las reacciones de los antagonistas del receptor opioide kappa.
Biología: Se utiliza para investigar los efectos biológicos del antagonismo del receptor opioide kappa, incluido su impacto en la percepción del dolor y la regulación del estado de ánimo.
Medicina: Se utiliza en estudios preclínicos para explorar posibles aplicaciones terapéuticas para afecciones como la depresión, la ansiedad y la adicción.
Industria: Se utiliza en el desarrollo de nuevos fármacos que se dirigen al receptor opioide kappa.
Safety and Hazards
Direcciones Futuras
Pyrrolidines, including 2-(4-Methoxyphenyl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the design of new pyrrolidine compounds with different biological profiles could be a promising direction for future research .
Mecanismo De Acción
WAY-653005 ejerce sus efectos uniéndose al receptor opioide kappa, un tipo de receptor acoplado a proteína G. Esta unión inhibe la actividad del receptor, lo que lleva a una reducción de los efectos mediados por los péptidos opioides kappa endógenos. Los objetivos moleculares y las vías involucradas incluyen la inhibición de la actividad de la adenilato ciclasa, la reducción de los niveles de monofosfato de adenosina cíclico y la modulación de la actividad de los canales iónicos .
Análisis Bioquímico
Biochemical Properties
2-(4-Methoxyphenyl)pyrrolidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor . This interaction is crucial as it affects the breakdown of acetylcholine, a neurotransmitter, thereby influencing neural signaling pathways. Additionally, this compound has been found to bind to endothelin-A receptors, acting as an antagonist . This binding interaction can modulate vascular tone and blood pressure, highlighting its potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, it has been shown to enhance O-GlcNAcylation on mitochondrial proteins, contributing to mitochondrial network homeostasis and cellular bioenergetics . This modification improves neuronal tolerance to ischemic conditions by enhancing mitochondrial function and inhibiting apoptosis. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and receptors involved in these processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to acetylcholinesterase, inhibiting its activity and thereby increasing acetylcholine levels in the synaptic cleft . This inhibition enhances cholinergic signaling, which can be beneficial in conditions such as Alzheimer’s disease. Additionally, this compound acts as an antagonist to endothelin-A receptors, preventing the binding of endothelin-1 and thus reducing vasoconstriction . These molecular interactions highlight the compound’s potential in modulating neural and vascular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained enhancement of mitochondrial function and cellular bioenergetics in neuronal cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and improve neuronal survival . At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity . These findings underscore the importance of determining the optimal dosage range for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It is metabolized primarily in the liver, where it undergoes oxidative demethylation and subsequent conjugation reactions . These metabolic processes influence the compound’s bioavailability and duration of action. Additionally, this compound affects metabolic flux by modulating the activity of key enzymes involved in neurotransmitter synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been observed to accumulate in neuronal tissues, where it exerts its effects on mitochondrial function and cellular bioenergetics . The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and reach target sites in the central nervous system .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the mitochondria, where it enhances mitochondrial protein O-GlcNAcylation and improves mitochondrial homeostasis . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell. The mitochondrial localization of this compound is essential for its neuroprotective effects under ischemic conditions .
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para WAY-653005 no están ampliamente documentadas en la literatura pública. Por lo general, se sintetiza a través de métodos de síntesis orgánica que involucran la formación de la estructura central seguida de modificaciones del grupo funcional. Los métodos de producción industrial probablemente involucrarían rutas sintéticas similares pero optimizadas para la producción a gran escala, asegurando alta pureza y rendimiento .
Análisis De Reacciones Químicas
WAY-653005 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos con otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
WAY-653005 es único entre los antagonistas del receptor opioide kappa debido a su afinidad de unión específica y selectividad para el receptor opioide kappa. Los compuestos similares incluyen:
Nor-Binaltorfimina: Otro antagonista del receptor opioide kappa con una estructura química diferente.
JDTic: Un antagonista selectivo del receptor opioide kappa con una duración de acción más larga.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBLZPKEGFYHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395996 | |
| Record name | 2-(4-methoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74190-66-2 | |
| Record name | 2-(4-methoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methoxyphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the benzodioxole group in 2-(4-methoxyphenyl)pyrrolidine-based endothelin receptor antagonists, and what happens when this group is modified?
A1: Research indicates that while the benzodioxole group is commonly found in endothelin receptor antagonists like A-127722 [(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid], it is not essential for potent antagonistic activity. [] Replacing the benzodioxole with oxygenated benzenes, like p-anisyl, resulted in compounds with low-nanomolar IC50 values for endothelin receptors. Furthermore, removing the oxygen atoms entirely from the benzodioxole, yielding dihydrobenzofuran analogs, led to even more potent compounds with subnanomolar affinity for the ETA receptor and enhanced selectivity over the ETB receptor. [] This discovery highlights the potential for developing novel, highly potent and selective endothelin receptor antagonists without the benzodioxole moiety.
Q2: How does the structure of this compound derivatives influence their interaction with endothelin receptors?
A2: The specific structure-activity relationships of this compound derivatives and their interactions with endothelin receptors are complex and can be influenced by various substitutions around the pyrrolidine core. For instance, the presence and position of substituents on the pyrrolidine ring, such as acetyloxy groups, can influence the overall conformation of the molecule and potentially impact its binding affinity. [, ] Research suggests that the N-terminus plays a significant role, as modifications in this region significantly impact binding affinity and receptor subtype selectivity. [] Further investigation into the precise structural features that govern the binding interactions and selectivity profiles of these compounds is crucial for designing more potent and selective endothelin receptor antagonists.
Q3: What are the potential therapeutic benefits of combining endothelin A receptor antagonists with other medications, particularly in the context of metabolic syndrome?
A3: Studies suggest that combining endothelin A receptor antagonists, such as ABT-627 (atrasentan), with thiazide diuretics like chlorthalidone might provide enhanced therapeutic benefits in managing metabolic syndrome. [] In a rat model, this combination therapy demonstrated superior blood pressure reduction and kidney protection compared to either drug alone. [] The combined treatment also significantly reduced markers of inflammation and oxidative stress, further supporting its potential in mitigating metabolic syndrome complications. These findings highlight the potential of combination therapies targeting multiple pathways for more effective management of complex metabolic disorders.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
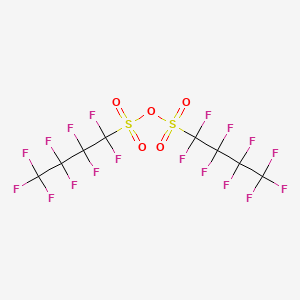

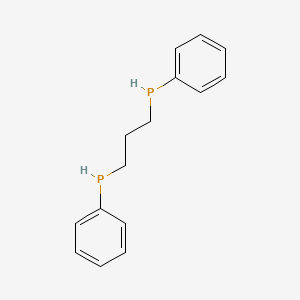
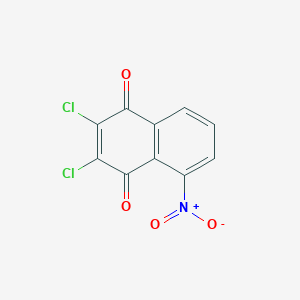

![2-[[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587130.png)
